molecular formula C19H18N2O2S B2803222 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034536-73-5

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2803222
M. Wt: 338.43
InChI Key: YHBSUYJOAPBFTJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions like temperature and pressure.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include substitution reactions, addition reactions, elimination reactions, and more.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more.


Scientific Research Applications

Synthesis and Anti-inflammatory Applications

One study discusses the synthetic route to new N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). These compounds, including variations similar to "N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide," were found to have significant anti-inflammatory effects, comparable to or exceeding that of ibuprofen and dexamethasone in TPA-induced mouse ear swelling assays (Dassonville et al., 2008).

Heterocyclic Compound Synthesis

Another piece of research focused on the synthesis of compounds based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents. This work is part of an effort to create a variety of biologically active compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The study explored constructing molecules containing pyridine and pyridazine fragments, indicating a broad potential in drug development and biological research (Aniskova, Grinev, & Yegorova, 2017).

Biological Activities and Applications

Research into N-acylhydrazones containing the thiophene nucleus explored their evaluation against Mycobacterium tuberculosis. Some derivatives showed promising MIC (Minimum Inhibitory Concentration) values, indicating potential as antituberculosis agents. This research highlights the application of similar compounds in addressing global health challenges like tuberculosis (Cardoso et al., 2014).

Photophysical Properties for Drug Delivery

A study on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which could include compounds structurally similar to "N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide," evaluated their potential as antitumor compounds. These compounds were studied in solution and in nanoliposomes, indicating their feasibility for drug delivery applications, especially in targeting cancer cells (Carvalho et al., 2013).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and any potential hazards it might pose.


Future Directions

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properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(8-10-24-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-23-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBSUYJOAPBFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

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